molecular formula C25H24N2O4S B7703303 N-(4-ethoxyphenyl)-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]benzenesulfonamide

N-(4-ethoxyphenyl)-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]benzenesulfonamide

Cat. No.: B7703303
M. Wt: 448.5 g/mol
InChI Key: BZJSSPUQDURRIR-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Properties

IUPAC Name

N-(4-ethoxyphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4S/c1-3-31-22-13-11-21(12-14-22)27(32(29,30)23-7-5-4-6-8-23)17-20-16-19-10-9-18(2)15-24(19)26-25(20)28/h4-16H,3,17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJSSPUQDURRIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the quinoline derivative, followed by the introduction of the ethoxyphenyl group and the sulfonamide moiety. Common reagents used in these reactions include ethyl iodide, sulfonyl chlorides, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential use as an antimicrobial or anticancer agent.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]benzenesulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and interactions involved.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Quinoline derivatives: Compounds with a quinoline core, used in antimalarial drugs.

    Benzene sulfonamides: A class of compounds with diverse biological activities.

Uniqueness

N-(4-ethoxyphenyl)-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]benzenesulfonamide stands out due to its unique combination of functional groups, which may confer distinct biological and chemical properties compared to other sulfonamides and quinoline derivatives.

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